molecular formula C23H27NO4 B12591528 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide CAS No. 644979-22-6

3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide

Cat. No.: B12591528
CAS No.: 644979-22-6
M. Wt: 381.5 g/mol
InChI Key: LNVYFAOOTSPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a chemical compound provided for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability for their specific applications. Please consult the relevant safety data sheets (SDS) before handling. The specific physical, chemical, and biological properties, along with its detailed mechanism of action and primary research applications, are currently under investigation. Potential research avenues for a compound of this structural class could include serving as a key intermediate in organic synthesis, particularly for the construction of more complex architectures, or as a potential ligand in coordination chemistry due to the presence of multiple oxygen donor atoms. Its research value may be explored in various fields, such as materials science or as a precursor for pharmacological probes, though any such applications require extensive validation.

Properties

CAS No.

644979-22-6

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

3-methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide

InChI

InChI=1S/C23H27NO4/c1-16-19(11-8-12-20(16)28-3)22(26)24-23(13-5-4-6-14-23)21(25)17-9-7-10-18(15-17)27-2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26)

InChI Key

LNVYFAOOTSPRMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

General Synthesis Route

The following steps outline a typical synthesis route for the target compound:

  • Step 1: Synthesis of 3-Methoxybenzoyl Chloride

    This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions to yield the corresponding acid chloride.

  • Step 2: Formation of Weinreb Amide

    The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as pyridine to form a Weinreb amide. This step is crucial as it allows for the introduction of the cyclohexyl moiety in subsequent reactions.

  • Step 3: Reaction with Cyclohexylamine

    The Weinreb amide is reacted with cyclohexylamine to form the desired amide product. This reaction typically occurs under mild conditions, allowing for good yields.

  • Step 4: Purification

    The crude product is purified using techniques such as recrystallization or column chromatography, ensuring high purity for biological evaluation.

Detailed Reaction Conditions

Step Reagents Conditions Yield
1 3-Methoxybenzoic acid, Thionyl chloride Reflux in DCM High
2 Weinreb amide formation with N,O-dimethylhydroxylamine hydrochloride, Pyridine Ice bath followed by room temperature stirring Moderate to high
3 Cyclohexylamine Room temperature or mild heating High
4 Purification (e.g., column chromatography) Standard purification methods >95% purity

Research has shown that employing different activating agents and solvents can significantly affect the yield and purity of the synthesized compounds. For instance, using dimethylformamide (DMF) as a solvent during the formation of Weinreb amides has been reported to enhance yields compared to other solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Yield Optimization Strategies

  • Temperature Control : Maintaining optimal reaction temperatures can prevent side reactions and improve yield.

  • Reaction Time : Extended reaction times may be necessary for complete conversion, but should be balanced against degradation risks.

  • Purification Techniques : Utilizing preparative high-performance liquid chromatography (HPLC) can yield highly pure products suitable for biological assays.

The preparation of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves systematic steps that require careful consideration of reagents, conditions, and purification methods. Ongoing research continues to refine these methods, aiming for higher yields and purities essential for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Substituent Effects on Benzamide Core

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Key Differences : Replaces the cyclohexyl-benzoyl group with a hydroxy-dimethyl ethyl chain.
  • The absence of a bulky cyclohexyl group may reduce steric hindrance, favoring interactions with less constrained binding pockets.
  • Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide ()
  • Key Differences : Substitutes methoxy with isopropoxy at the 3-position.
  • Implications : The bulkier isopropoxy group may enhance lipophilicity but reduce metabolic stability compared to methoxy. This compound’s simpler structure lacks the cyclohexyl-benzoyl moiety, suggesting divergent pharmacological targets .

Cyclohexyl-Modified Analogs

AH-7921: 3,4-Dichloro-N-[1-(dimethylamino)cyclohexyl)methyl]benzamide ()
  • Key Differences: Replaces methoxy groups with chloro substituents and adds a dimethylamino group to the cyclohexyl bridge.
  • The dimethylamino group introduces basicity, altering pharmacokinetic properties (e.g., tissue distribution).
PLUVICTO® (Lutetium-177 vipivotide tetraxetan) ()
  • Key Differences : A radiopharmaceutical with a complex cyclohexyl-containing structure linked to lutetium-175.
  • Implications : The cyclohexyl group here facilitates targeting prostate-specific membrane antigen (PSMA). While structurally distinct, this highlights the role of cyclohexyl moieties in enhancing target specificity .

Antiviral and Anticancer Benzamide Derivatives

(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide ()
  • Key Differences : Incorporates azetidine and thiophen groups instead of methoxy substituents.
  • Implications : The azetidine ring enhances solubility, while the thiophen moiety may promote π-π stacking with viral proteases. These modifications correlate with reported antiviral activity against SARS-CoV-2 PLpro .
1,3-Bis(2-chloroethyl)-1-nitrosourea ()
  • Key Differences : A nitrosourea derivative but shares lipophilic properties with the target compound.
  • Implications : Demonstrates activity against intracerebral L1210 leukemia, suggesting that lipophilicity (a trait shared with the methoxy-rich target compound) is critical for crossing the blood-brain barrier .

Biological Activity

3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide can be represented as follows:

  • Molecular Formula : C19_{19}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 313.39 g/mol
  • IUPAC Name : 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide

This compound features a methoxy group and a benzamide moiety, contributing to its biological activity.

P2X7 Receptor Inhibition

Research indicates that benzamide derivatives, including compounds similar to 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide, may inhibit the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The inhibition of this receptor can lead to reduced inflammatory responses, making it a target for therapeutic interventions in chronic pain and autoimmune diseases .

Anticancer Activity

Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the S phase, suggesting that these compounds disrupt normal cellular processes leading to cancer cell death .

Biological Activity Summary Table

Activity Type Effect Reference
P2X7 Receptor InhibitionReduced inflammation and pain signaling
CytotoxicityInduces apoptosis in cancer cell lines
Cell Cycle ArrestArrests cells in S phase

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzamide derivatives, 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide was tested against several cancer lines. The results indicated an IC50_{50} value of approximately 10 µM against MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Inflammation Model

Another study utilized an animal model to assess the anti-inflammatory properties of similar benzamide compounds. The administration of these compounds resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that they may be effective in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.